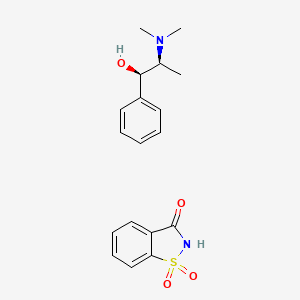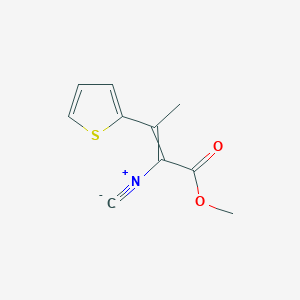
5'-O-Acetyl-2'-deoxy-3-methyl-3,4-dihydrocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is structurally related to cytidine, a naturally occurring nucleoside, but has been chemically modified to enhance its properties for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of 2’-deoxy-3-methyl-3,4-dihydrocytidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mecanismo De Acción
The mechanism of action of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside.
5-Methylcytidine: Another modified nucleoside with potential therapeutic applications.
3’-Deoxy-3’-fluorothymidine: A nucleoside analog used in antiviral therapy.
Uniqueness
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific chemical modifications, which enhance its stability and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
73392-05-9 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-3-methyl-2-oxo-4H-pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19N3O5/c1-7(16)19-6-9-8(17)5-11(20-9)15-4-3-10(13)14(2)12(15)18/h3-4,8-11,17H,5-6,13H2,1-2H3/t8-,9+,10?,11+/m0/s1 |
Clave InChI |
UVQSDXXNVPGHLG-FPTZPQHFSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(N(C2=O)C)N)O |
SMILES canónico |
CC(=O)OCC1C(CC(O1)N2C=CC(N(C2=O)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


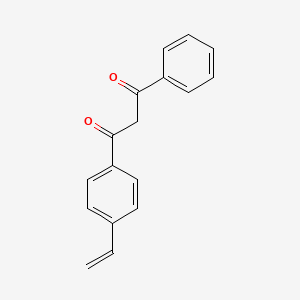
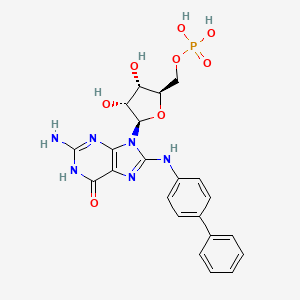

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)

![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
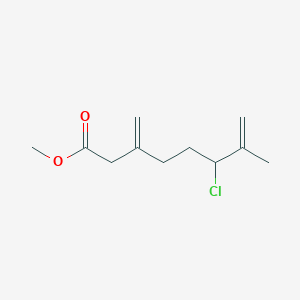


![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

